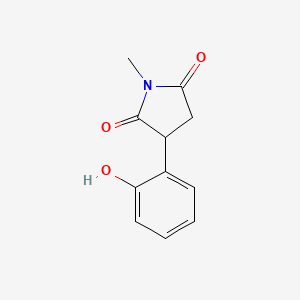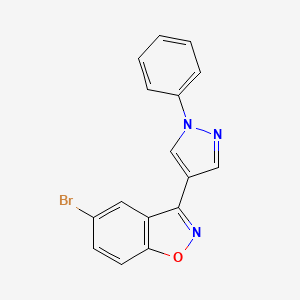
5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is a complex organic compound characterized by its bromine and pyrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: Research has shown potential biological activity, including antimicrobial and antifungal properties. This makes it a candidate for developing new pharmaceuticals.
Medicine: The compound's biological activity suggests potential therapeutic applications. Studies are ongoing to explore its efficacy in treating various diseases.
Industry: In the chemical industry, it serves as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole exerts its effects involves interaction with specific molecular targets. The bromine atom and the pyrazole group play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets are still under investigation, but research suggests involvement in cellular signaling and enzyme inhibition.
Comparación Con Compuestos Similares
4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine
3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole
Uniqueness: 5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits unique properties that make it suitable for specific applications in research and industry.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Ongoing research continues to uncover new uses and mechanisms, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
651727-99-0 |
|---|---|
Fórmula molecular |
C16H10BrN3O |
Peso molecular |
340.17 g/mol |
Nombre IUPAC |
5-bromo-3-(1-phenylpyrazol-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C16H10BrN3O/c17-12-6-7-15-14(8-12)16(19-21-15)11-9-18-20(10-11)13-4-2-1-3-5-13/h1-10H |
Clave InChI |
GBZPVFAGLCPXKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NOC4=C3C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


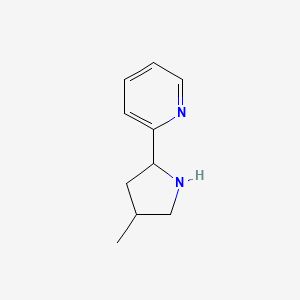
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)
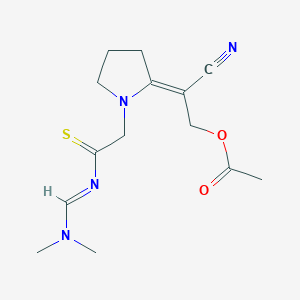

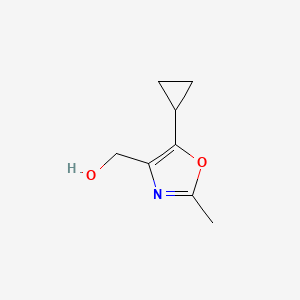
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
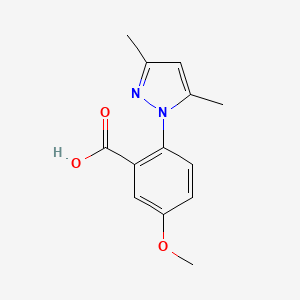
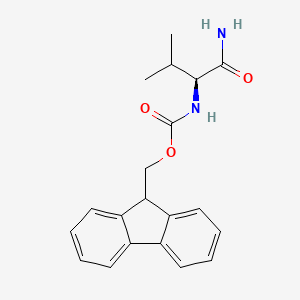
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
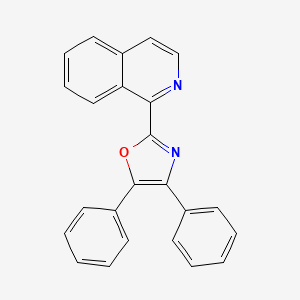
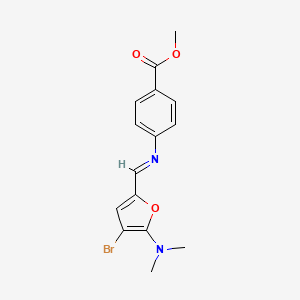
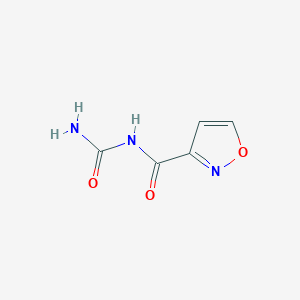
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
